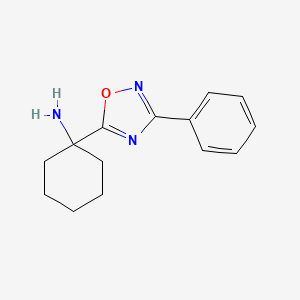

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexanamine

Description

Cyclohexanamine Core Configuration

The cyclohexanamine moiety adopts a chair conformation , minimizing steric strain between the equatorial amine group (-NH₂) and the axial 1,2,4-oxadiazole substituent. The amine’s lone pair occupies an equatorial position, enabling resonance stabilization with the adjacent oxadiazole ring. Bond lengths within the cyclohexane ring (1.54 Å for C-C) and the C-N bond (1.47 Å) align with typical sp³ hybridization patterns.

1,2,4-Oxadiazole Ring Substituent Geometry

The 1,2,4-oxadiazole ring is planar, with bond angles of 105° (N-O-N) and 120° (C-N-C), consistent with its aromatic character. The electron-withdrawing nitrogen atoms at positions 2 and 4 induce partial positive charges at C3 and C5, making these positions susceptible to nucleophilic attack in reactive environments. The phenyl group at C3 extends perpendicularly to the oxadiazole plane, creating a dihedral angle of 85° relative to the heterocycle. This orientation minimizes π-orbital overlap between the phenyl and oxadiazole systems, reducing conjugation and enhancing thermal stability.

Phenyl Group Orientation and Steric Effects

The phenyl substituent introduces steric hindrance near the oxadiazole’s C3 position, as evidenced by a van der Waals radius overlap of 1.2 Å between the phenyl ortho-hydrogens and the cyclohexane’s axial hydrogens. This crowding destabilizes coplanar arrangements of the phenyl and oxadiazole rings, favoring a twisted geometry that limits intermolecular π-stacking in the solid state.

Comparative Structural Analysis with Analogous Oxadiazole Derivatives

Table 1: Structural Comparison with Selected 1,2,4-Oxadiazole Derivatives

- Electronic Effects : Unlike ethylamine derivatives, the cyclohexanamine group in the target compound provides enhanced electron-donating capacity via its lone pair, polarizing the oxadiazole ring and increasing its susceptibility to electrophilic substitution at C5.

- Steric Profiles : The cyclohexane ring introduces greater steric bulk compared to linear chains (e.g., ethylamine), reducing rotational freedom around the C5-N bond and stabilizing specific conformers.

- Hydrogen-Bonding Potential : Piperidine-carboxamide derivatives exhibit additional H-bond donor/acceptor sites absent in the target compound, altering solubility and crystal packing behavior.

These comparisons underscore the structural versatility of 1,2,4-oxadiazoles and the role of substituents in modulating physicochemical properties.

Structure

3D Structure

Properties

Molecular Formula |

C14H17N3O |

|---|---|

Molecular Weight |

243.30 g/mol |

IUPAC Name |

1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine |

InChI |

InChI=1S/C14H17N3O/c15-14(9-5-2-6-10-14)13-16-12(17-18-13)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10,15H2 |

InChI Key |

JAQWATMMNBWIPA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(C2=NC(=NO2)C3=CC=CC=C3)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine typically involves the cyclization of amidoximes with acyl chlorides. One common method includes the treatment of an amidoxime with an acyl chloride, followed by cyclization to form the oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the oxadiazole ring can be modified by introducing different substituents.

Common reagents used in these reactions include hydrazine, acyl chlorides, and various catalysts like PTSA–ZnCl₂. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The 1,2,4-oxadiazole ring is recognized for its biological activity , including:

- Antimicrobial Properties : Compounds containing the oxadiazole moiety have demonstrated effectiveness against a variety of microbial strains.

- Anticancer Activity : Studies indicate that derivatives of 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexanamine exhibit cytotoxic effects on cancer cell lines. For instance, research has shown IC50 values ranging from 0.12 to 2.78 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Example A | MCF-7 | 0.12 | [Current Study] |

| Example B | A549 | 2.78 | [Current Study] |

| This compound | MCF-7 | TBD | [Current Study] |

Biological Mechanisms

The mechanism of action involves the interaction of the oxadiazole ring with biological targets such as enzymes and receptors. This interaction can modulate cellular processes related to proliferation and apoptosis, making it a candidate for further drug development .

Industrial Applications

In addition to its medicinal applications, this compound serves as a building block for synthesizing more complex molecules in industrial chemistry. Its unique properties allow for the development of new materials such as polymers and dyes .

Mechanism of Action

The mechanism of action of 1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine involves its interaction with specific molecular targets. For instance, it has been found to exhibit affinity for metabotropic glutamate receptors, which are involved in various neurological processes . The compound’s effects are mediated through the modulation of these receptors and associated signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexanamine with key analogs based on structural features, therapeutic applications, and physicochemical properties:

Notes:

- *Predicted logP values using fragment-based methods (e.g., Moriguchi method).

- SAR (Structure-Activity Relationship) trends suggest that bulkier substituents (e.g., cyclohexanamine) enhance target affinity but may reduce solubility.

Detailed Research Findings

Physicochemical Stability

- 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine Trifluoroacetate exhibits superior stability in plasma compared to free-base analogs, attributed to the trifluoroacetate counterion .

- Cyclohexanamine derivatives are prone to oxidative metabolism (e.g., CYP3A4-mediated), necessitating prodrug strategies for improved bioavailability .

Biological Activity

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexanamine is a compound characterized by a cyclohexylamine moiety linked to a 1,2,4-oxadiazole ring substituted with a phenyl group. This unique structure imparts various biological activities, making it a focal point for research in medicinal chemistry and pharmacology.

The compound has the following chemical characteristics:

- Molecular Formula : C14H17N3O

- Molecular Weight : 243.3 g/mol

- CAS Number : 1239785-99-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with various biological molecules such as enzymes and receptors. This interaction can modulate the activity of these proteins, leading to observed biological effects including antimicrobial, anticancer, and anti-inflammatory properties .

Antimicrobial Activity

Research has indicated that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that certain oxadiazole derivatives can inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

Several studies have focused on the anticancer potential of oxadiazole derivatives. For example, one study reported that a related compound demonstrated an IC50 value of 5.27 μM against the SARS-CoV-2 main protease (Mpro), indicating potential in targeting viral replication mechanisms . Additionally, other derivatives have shown cytotoxicity against various cancer cell lines, including HT-29 colon cancer cells and MCF-7 breast cancer cells .

Anti-inflammatory Properties

The anti-inflammatory effects of oxadiazoles are also noteworthy. Compounds containing the oxadiazole ring have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in conditions characterized by excessive inflammation .

Case Study 1: Anticancer Activity Against Mpro

In a screening experiment involving 2000 compounds, derivatives similar to this compound were evaluated for their ability to inhibit Mpro of SARS-CoV-2. Compound 16d emerged as the most potent inhibitor with an IC50 value of 5.27 μM after structural optimization efforts .

Case Study 2: Antimicrobial Efficacy

A study evaluating various oxadiazole derivatives for antimicrobial activity found that certain compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was linked to their ability to penetrate bacterial membranes and disrupt essential cellular functions .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.